molecular formula C₁₀H₆BrClF₃NO₂ B1144612 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide CAS No. 253668-48-3

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide

Cat. No.: B1144612
CAS No.: 253668-48-3
M. Wt: 344.51
InChI Key:
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Description

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H6BrClF3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide typically involves multiple steps, including halogenation and acylation reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the trifluoroacetyl group through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • N-(4-Bromo-2-(trifluoromethyl)phenyl)acetamide
  • 2-Bromo-5-chlorobenzotrifluoride

Uniqueness

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClF3NO2/c11-4-8(17)16-7-2-1-5(12)3-6(7)9(18)10(13,14)15/h1-3H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASPVMRDKJDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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